3-((4-fluorobenzyl)thio)-7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
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Overview
Description
3-{[(4-Fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole is a complex organic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazoles This compound is characterized by the presence of a fluorophenyl group, a phenyl group, and a sulfanyl group attached to the imidazo[2,1-c][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-c][1,2,4]triazole Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzyl halide.
Attachment of the Sulfanyl Group: The sulfanyl group is incorporated through a thiolation reaction, often using thiol reagents under basic conditions.
Addition of the Phenyl Group: The phenyl group is typically added via a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{[(4-fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.
Scientific Research Applications
3-{[(4-fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 3-{[(4-fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interaction with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulation of Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-{[(4-Chlorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
- 3-{[(4-Bromophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
- 3-{[(4-Methylphenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole
Uniqueness
The uniqueness of 3-{[(4-fluorophenyl)methyl]sulfanyl}-7-phenyl-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole lies in the presence of the fluorophenyl group, which imparts distinct electronic and steric properties
Properties
Molecular Formula |
C17H15FN4S |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazole |
InChI |
InChI=1S/C17H15FN4S/c18-14-8-6-13(7-9-14)12-23-17-20-19-16-21(10-11-22(16)17)15-4-2-1-3-5-15/h1-9H,10-12H2 |
InChI Key |
CLTQETITQVOJBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2SCC3=CC=C(C=C3)F)N1C4=CC=CC=C4 |
Origin of Product |
United States |
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